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Compound of Interest

Compound Name:
Methyl 1H-pyrazolo[3,4-

C]pyridine-5-carboxylate

Cat. No.: B1398137 Get Quote

An In-Depth Technical Guide to Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate: A Key

Scaffold for Drug Discovery

Abstract
Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic building block featuring a

fused pyrazole and pyridine ring system. With a molecular weight of 177.16 g/mol and the

chemical formula C₈H₇N₃O₂, this compound has emerged as a significant scaffold in medicinal

chemistry and drug development.[1][2] The pyrazolopyridine core is structurally analogous to

purines, enabling it to function as an antagonist in various biological pathways and making it a

privileged structure in the design of targeted therapeutics.[3] This guide provides a

comprehensive technical overview of its molecular profile, synthesis, chemical reactivity, and

applications, with a focus on its utility for researchers and professionals in the field of drug

discovery. We will explore the causality behind synthetic strategies and the logic of its

functionalization for creating diverse chemical libraries aimed at various biological targets.

Core Molecular Profile
The fundamental identity of a chemical entity is defined by its structure and core properties.

Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate belongs to the pyrazolopyridine family,

which consists of several constitutional isomers based on the fusion orientation of the pyrazole

and pyridine rings.[4] The '[3,4-c]' isomer specifies the precise connectivity, which dictates its

unique chemical and electronic properties.
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Identifier Value Source

IUPAC Name
Methyl 1H-pyrazolo[3,4-

c]pyridine-5-carboxylate
N/A

CAS Number 1033772-26-7 [1][2]

Molecular Formula C₈H₇N₃O₂ [1][2]

Molecular Weight 177.16 g/mol [1][2]

Canonical SMILES
COC(=O)C1=CN=C2C(=C1)C

=NN2
[5]

Physicochemical and Handling Properties
The physicochemical properties of a compound are critical for its application in both synthesis

and biological assays. While exhaustive experimental data is proprietary, computed properties

and standard handling guidelines provide essential insights.

Property Value Notes

Purity Typically ≥97%
Available from commercial

suppliers.[1]

Appearance Solid

Storage Conditions
Room Temperature, Sealed in

Dry

Recommended to prevent

degradation.[2]

Hydrogen Bond Donors 1 Computed by Cactvs 3.4.8.18.

Hydrogen Bond Acceptors 4 Computed by Cactvs 3.4.8.18.

Rotatable Bond Count 1 Computed by Cactvs 3.4.8.18.

Synthesis and Chemical Reactivity
The utility of a scaffold is fundamentally dependent on its accessibility through synthesis and its

capacity for controlled chemical modification. The pyrazolo[3,4-c]pyridine core is amenable to

established heterocyclic chemistry principles.
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Synthetic Pathway to the Core Scaffold
A classical and effective method for constructing the 1H-pyrazolo[3,4-c]pyridine ring system is

based on the Huisgen indazole synthesis, which involves the cyclization of an N-acetyl-N-

nitroso intermediate.[6][7] This approach provides a reliable route to key precursors, such as 5-

halo-1H-pyrazolo[3,4-c]pyridines, which can then be converted to the target carboxylate.

This protocol is adapted from established literature procedures for the synthesis of the core

scaffold.[7]

Nitrosation: To a solution of N-(4-methylpyridin-3-yl)acetamide in dichloroethane (DCE), add

acetic anhydride (Ac₂O). Cool the mixture and add sodium nitrite (NaNO₂) portion-wise,

maintaining the temperature.

Causality: The acetylation of 3-amino-4-methylpyridine provides the necessary acetamido

directing group. The subsequent nitrosation with NaNO₂ in an acidic environment

(generated in situ) forms the critical N-acetyl-N-nitroso intermediate.

Cyclization: Heat the reaction mixture. The N-nitroso compound will undergo a thermal

rearrangement and cyclization cascade to form the fused pyrazole ring.

Causality: Heating provides the energy required to overcome the activation barrier for the

intramolecular rearrangement, leading to the formation of the stable aromatic

pyrazolopyridine system.

Hydrolysis/Halogenation: The resulting intermediate is then treated with a methanolic

solution of sodium methoxide (NaOMe) or appropriate halogenating agents to yield the

desired 5-halo-1H-pyrazolo[3,4-c]pyridine.[7]

Causality: The methoxide treatment facilitates the removal of the acetyl group.

Subsequent steps (not detailed here but common in the field) would involve converting the

methyl group at the 5-position to the desired carboxylate, or functionalizing a halo-

substituted precursor via carbonylation or other cross-coupling reactions.
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Step 1: Intermediate Formation

Step 2: Cyclization & Hydrolysis

Step 3: Final Functionalization

N-(4-methylpyridin-3-yl)acetamide

N-acetyl-N-nitroso intermediate

NaNO₂, Ac₂O, DCE

5-methyl-1H-pyrazolo[3,4-c]pyridine

Heat (Rearrangement)

5-halo-1H-pyrazolo[3,4-c]pyridine

Halogenation

Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate

e.g., Pd-catalyzed carbonylation

Click to download full resolution via product page

Caption: Synthetic workflow for the pyrazolo[3,4-c]pyridine scaffold.
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Vectorial Functionalization for Drug Discovery
The true power of the pyrazolo[3,4-c]pyridine scaffold lies in its potential for selective, multi-

directional elaboration, a concept known as vectorial functionalization.[8] This is paramount in

fragment-based drug discovery (FBDD), where a core fragment is "grown" into a potent ligand

by adding substituents that engage with specific pockets of a biological target.

The different positions on the ring system (N-1, N-2, C-3, C-7) exhibit distinct reactivity,

allowing for controlled, stepwise modifications.[7][8]

N-1 and N-2 Positions: These nitrogens can be selectively alkylated or protected. The choice

of reaction conditions and protecting groups dictates which nitrogen reacts, enabling precise

control over the molecule's hydrogen-bonding profile and steric properties.[7]

C-3 Position: This position is amenable to modern cross-coupling reactions. A tandem C-H

borylation followed by a Suzuki-Miyaura cross-coupling allows for the introduction of a wide

range of aryl or heteroaryl substituents.[7][8]

Causality: Iridium-catalyzed borylation selectively activates the C-H bond at the C-3

position due to its electronic environment. The resulting boronate ester is a versatile

intermediate for palladium-catalyzed Suzuki coupling, which forms a new carbon-carbon

bond.

C-7 Position: Selective metallation at this position can be achieved using a strong, non-

nucleophilic base like TMPMgCl·LiCl. The resulting organometallic intermediate can be

trapped with various electrophiles (e.g., iodine) or used in Negishi cross-coupling reactions.

[7][8]

Causality: The combination of the sterically hindered base and the directing effect of the

pyridine nitrogen favors deprotonation at the C-7 position, creating a nucleophilic carbon

that can react with a wide array of electrophilic partners.
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Pyrazolo[3,4-c]pyridine Core

N-1 Alkylation

Growth Vector 1

N-2 Alkylation

Growth Vector 2

C-3 Suzuki Coupling

Growth Vector 3

C-7 Negishi Coupling / Electrophilic Trapping

Growth Vector 4

Click to download full resolution via product page

Caption: Key growth vectors for functionalizing the pyrazolopyridine scaffold.

Relevance in Medicinal Chemistry
Pyrazolopyridines are considered highly effective pharmacophores due to the synergistic effect

of the fused pyrazole and pyridine rings.[9] Their resemblance to endogenous purines allows

them to compete for and modulate the activity of numerous enzymes, particularly kinases.[3]
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Target Class Example(s) Therapeutic Area Reference

Kinase Inhibitors

Cyclin-Dependent

Kinases (CDKs), B-

Raf

Oncology [10]

Secretase Modulators γ-secretase
Neurodegenerative

Diseases
[10]

Anti-inflammatory
Pro-inflammatory

kinases
Inflammation, Arthritis [9]

Antimicrobial

Various

bacterial/fungal

targets

Infectious Diseases [9]

The methyl ester at the C-5 position of the title compound is a particularly valuable feature. It

serves as a versatile chemical handle that can be readily hydrolyzed to the corresponding

carboxylic acid for forming salt bridges with protein targets, or converted to a diverse array of

amides to explore different binding interactions and improve pharmacokinetic properties.

Analytical Characterization
Unambiguous structural confirmation is essential. A combination of mass spectrometry and

nuclear magnetic resonance (NMR) spectroscopy is standard.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the

elemental composition, C₈H₇N₃O₂, by providing a highly accurate mass measurement.[11]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the methyl ester protons (a singlet around 3.8-4.0 ppm), several signals in the aromatic

region corresponding to the protons on the pyridine and pyrazole rings, and a broad singlet

for the N-H proton of the pyrazole.

¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl carbon of

the ester (around 160-165 ppm), the methyl carbon (around 51-53 ppm), and a series of

signals for the aromatic carbons of the fused ring system.[11]
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2D NMR Techniques: For definitive assignment of regiochemistry, especially after

functionalization, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation)

and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable.[11] They provide

through-bond and through-space correlation data, respectively, to confirm the exact

placement of substituents.[11]

Conclusion
Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate is more than just a chemical compound; it

is a strategically designed scaffold for modern drug discovery. Its molecular weight of 177.16

g/mol and well-defined structure provide a solid foundation for building complex and targeted

molecules.[1] The established synthetic routes and, more importantly, the potential for

controlled vectorial functionalization make it an exceptionally valuable tool for medicinal

chemists.[7][8] Its proven relevance as a core structure in kinase inhibitors and other

therapeutic agents underscores its continued importance in the development of next-

generation pharmaceuticals.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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